molecular formula C9H7BrN2O B1384425 5-Bromo-2-(1H-imidazol-2-yl)phenol CAS No. 1282516-66-8

5-Bromo-2-(1H-imidazol-2-yl)phenol

Cat. No. B1384425
CAS RN: 1282516-66-8
M. Wt: 239.07 g/mol
InChI Key: DMARJHVWFFDMSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-imidazol-2-yl)phenol, also known as 5-bromo-2-phenylimidazole, is an organic compound belonging to the class of imidazoles. It is a colorless solid with a melting point of 145-147 °C. This compound is a versatile building block for the synthesis of biologically active compounds and has been used in a variety of applications, such as in the synthesis of drugs, natural products, and agrochemicals.

Scientific Research Applications

Catalytic Applications

5-Bromo-2-(1H-imidazol-2-yl)phenol has been identified as a significant component in the field of catalysis. It's notably involved in promoting the CuI-catalyzed hydroxylation of aryl bromides. The molecule, along with related ligands, has been evaluated for its efficiency in catalyzing this transformation, proving effective across various substituted aryl bromides. The process yields corresponding substituted phenols with good to excellent efficiency, indicating its robust potential in synthetic chemistry (Jia et al., 2011).

Photoluminescence and Emissive Properties

In the domain of materials science, particularly in photoluminescence, this compound has been instrumental. Copper(I) complexes involving this compound have been synthesized, exhibiting notable phosphorescent emission in the solid state. These complexes have been characterized through various analytical techniques, with their emissive properties being particularly highlighted. The photoluminescence quantum yields of these complexes vary, influenced by the rigidity of the diphosphine ligands and the strength of intermolecular and intramolecular π⋯π interactions. This indicates potential applications in creating materials with specific light-emitting properties (Liu et al., 2015).

Antibacterial Activity

The compound has also been explored in the realm of biochemistry, particularly concerning its antibacterial applications. Cu(II), Co(II), and Ni(II) complexes of this compound have been synthesized and tested for their antibacterial efficacy. The structure and antibacterial activity of these complexes highlight their potential in creating new antibacterial agents. The geometric structures of these complexes, alongside their activity against selected bacteria, underline the molecule's significance in developing novel antibacterial strategies (Gomleksiz et al., 2013).

Excited-State Intramolecular Proton Transfer (ESIPT) and Fluorescence

This compound has been part of studies focusing on excited-state intramolecular proton transfer (ESIPT) molecules. These molecules exhibit intense ESIPT fluorescence, a property pivotal in various applications, including sensing and imaging. The structural and fluorescence studies of these compounds, along with their thermal analyses, contribute valuable insights into the field of photophysics and photochemistry (Somasundaram et al., 2018).

properties

IUPAC Name

5-bromo-2-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARJHVWFFDMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736320
Record name 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1282516-66-8
Record name 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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